molecular formula C16H20N4O2 B1665922 Azapropazone CAS No. 13539-59-8

Azapropazone

Cat. No.: B1665922
CAS No.: 13539-59-8
M. Wt: 300.36 g/mol
InChI Key: MPHPHYZQRGLTBO-UHFFFAOYSA-N
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Description

Azapropazone is a nonsteroidal anti-inflammatory drug (NSAID) belonging to the benzotriazine class. It is known for its anti-inflammatory, analgesic, and uricosuric properties. This compound was introduced following the development of other NSAIDs like phenylbutazone and indomethacin . It has been used to treat conditions such as rheumatoid arthritis, gout, and other inflammatory disorders .

Biochemical Analysis

Biochemical Properties

Azapropazone functions as an anti-inflammatory medication and uricosuric . It works by preventing cyclooxygenase from converting arachidonic acid into cyclic endoperoxides, which are precursors to prostaglandins . This inhibition of prostaglandin synthesis explains its analgesic, platelet-inhibitory activities, and antipyretic properties .

Cellular Effects

This compound has been found to have various effects on cells. It has been used in the treatment of conditions such as gout flares, muscle inflammation, sciatic neuralgia, pain caused by orthopedic surgeries, rheumatoid arthritis, and localized soft tissue rheumatism . It influences cell function by modulating the production of prostaglandins, which play key roles in inflammation and pain signaling .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of the cyclooxygenase enzyme, which prevents the conversion of arachidonic acid into prostaglandins . This results in a decrease in the production of prostaglandins, thereby reducing inflammation and pain.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are not extensively documented. It is known that this compound has a half-life of approximately 20 hours in humans and is not extensively metabolized .

Dosage Effects in Animal Models

In animal models, this compound has been found to be a moderately potent anti-inflammatory analgesic agent when compared, on a dose-for-weight basis, with standard drugs such as aspirin, indomethacin, and phenylbutazone .

Metabolic Pathways

It is known that this compound may decrease the excretion rate of certain substances, which could result in a higher serum level .

Transport and Distribution

It is known that this compound may decrease the excretion rate of certain substances, which could result in a higher serum level .

Preparation Methods

Synthetic Routes and Reaction Conditions: Azapropazone is synthesized through a series of chemical reactions involving the formation of a benzotriazine ring. The key steps include:

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar chemical reactions but optimized for higher yields and purity. The process includes:

Chemical Reactions Analysis

Azapropazone undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products:

Scientific Research Applications

Azapropazone has been extensively studied for its applications in various fields:

Properties

IUPAC Name

5-(dimethylamino)-9-methyl-2-propylpyrazolo[1,2-a][1,2,4]benzotriazine-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2/c1-5-6-11-14(21)19-13-9-10(2)7-8-12(13)17-16(18(3)4)20(19)15(11)22/h7-9,11H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPHPHYZQRGLTBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1C(=O)N2C3=C(C=CC(=C3)C)N=C(N2C1=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

22304-30-9 (di-hydrate)
Record name Apazone [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013539598
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID6045408
Record name Azapropazone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13539-59-8
Record name Azapropazone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13539-59-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Apazone [USAN]
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013539598
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Azapropazone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102824
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Record name Azapropazone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Azapropazone
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Record name APAZONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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